

# Pracinostat preclinical models hematological malignancies

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## Compound Focus: Pracinostat

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## Pracinostat Profile and Mechanism of Action

**Pracinostat** is a potent **pan-histone deacetylase inhibitor (HDACi)**. Its structure includes a zinc-binding group that targets zinc-dependent HDAC enzymes (Class I, II, and IV) [1]. By inhibiting these HDACs, **pracinostat** promotes histone acetylation, leading to a more open chromatin structure and activation of gene transcription. This can result in cell-cycle arrest, differentiation, and apoptosis of malignant cells [2].

The table below summarizes its core characteristics:

Property	Description
Drug Class	Oral pan-histone deacetylase inhibitor (HDACi) [3] [2]
Primary Mechanism	Inhibits Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 6, 7, 9, 10), and Class IV (HDAC 11) enzymes [4]
Key Molecular Effect	Increases acetylation of histone proteins, reversing epigenetic silencing of genes [2]
Downstream Consequences	Triggers cell-cycle arrest, promotes differentiation, induces apoptosis in tumor cells [2]

Property	Description
Pharmacokinetic Advantage	Favorable profile compared to earlier HDACis; demonstrated accumulation in tumor tissue in preclinical models [2]

## Preclinical Efficacy in Hematological Malignancies

Preclinical studies demonstrate that **pracinostat** has broad antitumor activity across various hematologic malignancy models, with particular insights gained in Diffuse Large B-Cell Lymphoma (DLBCL).

### Activity Across Lymphoma Subtypes

A 2021 study screened **pracinostat** against a panel of 60 lymphoma cell lines, including 25 DLBCLs [4]. The drug showed **robust antiproliferative activity across all histotypes**. However, researchers identified a subset of DLBCL cell lines with lower sensitivity, which were predominantly of the **Oxidative Phosphorylation (OxPhos) metabolic subtype** [4]. In contrast, the more sensitive B-cell Receptor (BCR)-DLBCL subtype showed greater transcriptomic changes and cell death after treatment.

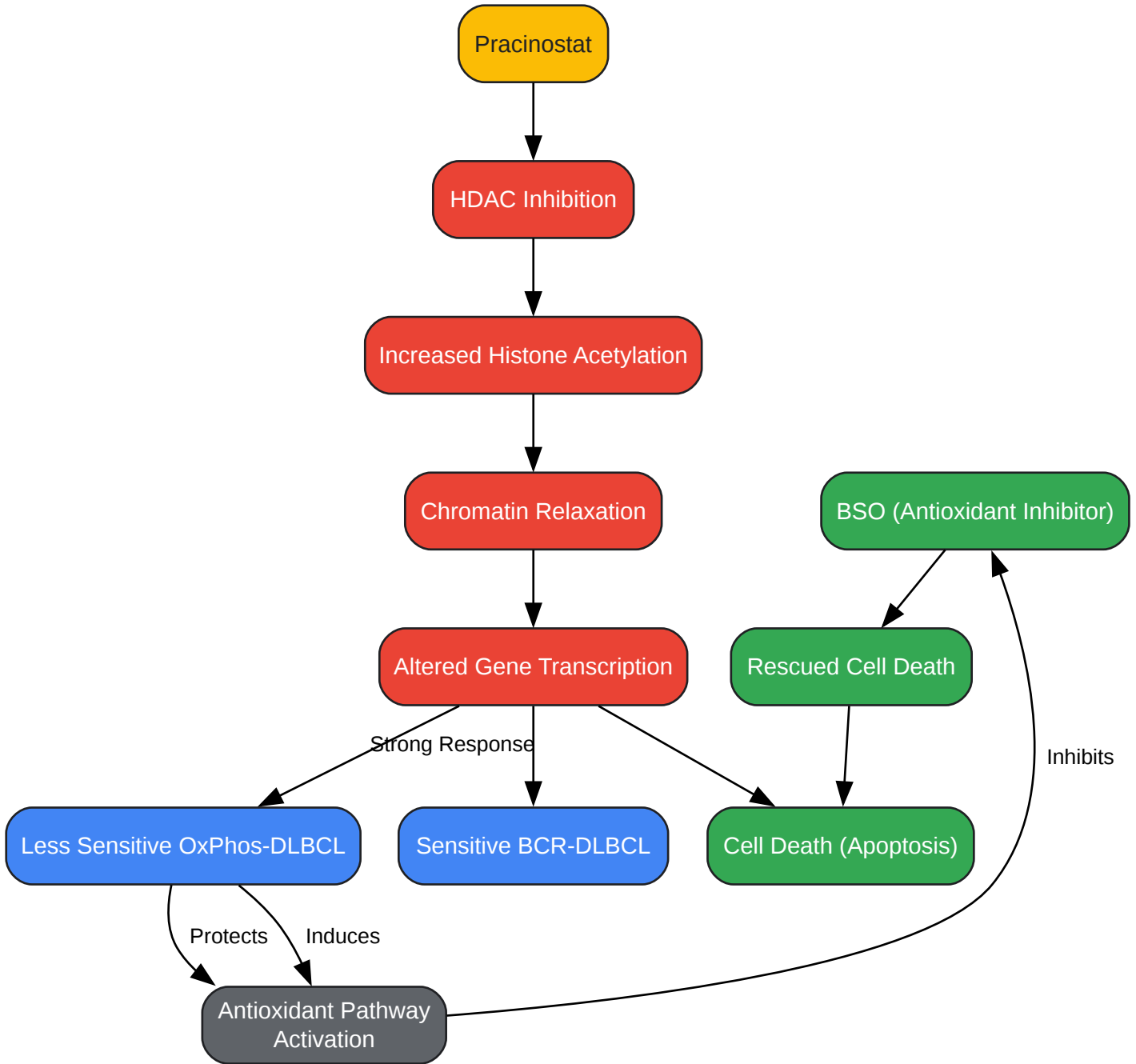
### Overcoming Resistance in OxPhos-DLBCL

The study further investigated resistance mechanisms. OxPhos-DLBCL cells responded to **pracinostat** by enriching antioxidant pathway genes, suggesting a role in survival. Pharmacologic inhibition of antioxidant production with **L-buthionine-(S,R)-sulfoximine (BSO)** rescued **pracinostat** sensitivity in OxPhos-DLBCL cells, while BCR-DLBCLs were unaffected [4]. This indicates that targeting antioxidant pathways may overcome intrinsic resistance in this subtype.

### In Vivo Efficacy

The in vivo antilymphoma activity of **pracinostat** was confirmed in DLBCL xenograft models [4]. Mice bearing TMD8 (BCR-DLBCL) or U2932 tumors were treated with **pracinostat** (100 mg/kg, orally, 5 days/week), which resulted in significant tumor growth inhibition compared to vehicle control.

The relationship between **pracinostat**'s mechanism and the differential response in DLBCL subtypes is summarized below:



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**Pracinostat** induces cell death through epigenetic mechanisms, with efficacy influenced by DLBCL metabolic subtypes and antioxidant pathways [4].

## Combination Therapy and Clinical Translation

Preclinical synergy between HDAC and hypomethylating agents led to clinical trials combining **pracinostat** with azacitidine, showing enhanced efficacy over single-agent use.

### Clinical Trial Results

The table below summarizes key efficacy outcomes from clinical studies of the **pracinostat** and azacitidine combination:

Patient Population	Study Phase	Reported Efficacy Outcomes
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| **Older adults with newly diagnosed AML** (unfit for intensive chemo) [5] | Phase 2 | **CR rate: 42%** 1-year overall survival rate: **62%** | | **Patients with high/very high-risk MDS** [6] | Phase 2 | **ORR: 33%** (95% CI 22-46) **CR: 33%** Median OS: **23.5 months** 1-year OS: **77%** | | **Extension cohort (MDS patients)** [3] [2] | Phase 1 | 6 of 10 patients achieved **CR** 3 achieved **CR with incomplete platelet recovery (CRp)** |

### Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from key preclinical and clinical studies.

#### Preclinical In Vitro Viability Assay (MTT Assay) [4]

- **Cell Lines:** A panel of 60 human lymphoma cell lines, including DLBCL, T-cell lymphoma, Hodgkin Lymphoma, Mantle Cell Lymphoma, and others, cultured per recommended conditions.
- **Drug Treatment:** **Pracinostat** was prepared in a concentration range from 20,000 nM to 0.3 nM (serial three-fold dilutions).
- **Viability Measurement:** Cells were treated, and cell viability was determined using the MTT assay. Absorbance values were measured.
- **Data Analysis:** Raw absorbance values were transformed to a per-row Z-score for hierarchical clustering to visualize sensitivity patterns across cell lines.

## Preclinical In Vivo Xenograft Model [4]

- **Mice:** NOD-SCID mice (6-week-old females).
- **Xenograft Establishment:**  $15 \times 10^6$  TMD8 or U2932 DLBCL cells were injected subcutaneously into the left flanks.
- **Treatment:** Once tumors reached  $\sim 100 \text{ mm}^3$ , mice were randomized into groups.
  - **Dosing: Pracinostat** (100 mg/kg) or vehicle control was administered by oral gavage once daily, 5 days per week.
  - **Duration:** 11 days for TMD8 model; 22 days for U2932 model.
- **Tumor Monitoring:** Tumor volume was measured 3 times per week with calipers and calculated using the formula:  $V = W^2 \times L \times 0.5$ .

## Clinical Trial Dosing (Phase II in MDS) [6]

- **Patients:** Adults ( $\geq 18$  years) with high/very high-risk MDS per IPSS-R, naive to hypomethylating agent therapy.
- **Regimen:**
  - **Pracinostat:** 45 mg orally, three times per week (on alternating days) for 3 consecutive weeks per 28-day cycle.
  - **Azacitidine:** 75 mg/m<sup>2</sup> subcutaneously or intravenously daily for 7 days of each 28-day cycle.
- **Primary Objectives:** Assess safety/tolerability and overall response rate (ORR = CR + PR).

## Conclusion and Research Implications

In summary, **pracinostat** is a potent oral pan-HDAC inhibitor with a strong mechanistic rationale for use in hematologic cancers.

- **Preclinically**, it shows broad activity but reveals a metabolic subtype-specific resistance in DLBCL that can be overcome by co-targeting antioxidant pathways [4].
- **Clinically**, its most promising results to date are in combination with azacitidine for the treatment of **AML and higher-risk MDS**, where it has demonstrated improved response rates and survival compared to historical data with azacitidine alone [5] [6].

This body of research underscores the importance of understanding tumor biology and microenvironmental interactions in developing effective epigenetic therapies. The combination of **pracinostat** with other agents, particularly those targeting complementary pathways or specific resistance mechanisms, represents a promising direction for future research.

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